molecular formula C19H14FN3O3S2 B2483278 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1020980-60-2

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2483278
CAS No.: 1020980-60-2
M. Wt: 415.46
InChI Key: VMSZJJQXWGCORW-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14FN3O3S2 and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

The compound, alongside others in its class, has been investigated for its role as high-affinity inhibitors of specific enzymes. For instance, research on sulfonamide derivatives has revealed their potential as inhibitors, highlighting their importance in studying the pathophysiological role of biochemical pathways after neuronal injury. This includes studies on the inhibition of kynurenine 3-hydroxylase, which is pivotal for understanding neuronal damage and repair mechanisms (Röver et al., 1997).

Synthesis and Biological Evaluation of Radioligands

Compounds related to the mentioned sulfonamide have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors, which are significant for studying neurodegenerative disorders. These compounds' radiolabeled versions offer insights into the localization and potential therapeutic targeting of these receptors (Fookes et al., 2008).

Hyperpolarizability and Molecular Structure

The first hyperpolarizability of sulfonamide amphiphiles, including compounds similar to the one , has been assessed. Such studies contribute to the understanding of nonlinear optical properties, important for developing materials with specific electronic and photonic applications (Kucharski et al., 1999).

Antidiabetic Activity

Research into fluoropyrazolesulfonylurea and thiourea derivatives, including the synthesis of related sulfonamides, has revealed significant antidiabetic activity. These findings are crucial for developing new therapeutic agents for diabetes management (Faidallah et al., 2016).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with sulfonamide derivative groups have shown high singlet oxygen quantum yields. Such compounds are promising for photodynamic therapy applications, particularly in treating cancer (Pişkin et al., 2020).

COX-2 Inhibition for Anti-Inflammatory Applications

Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluorinated derivatives, have highlighted their selective inhibition of cyclooxygenase-2 (COX-2). This research is fundamental for developing new anti-inflammatory agents (Hashimoto et al., 2002).

Properties

IUPAC Name

4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-12-9-18(24)23-17(11-27-19(23)21-12)13-3-2-4-15(10-13)22-28(25,26)16-7-5-14(20)6-8-16/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZJJQXWGCORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.